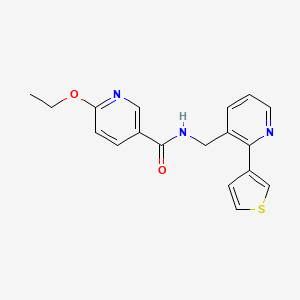
6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound features a nicotinamide core substituted with an ethoxy group and a pyridinylmethyl group linked to a thiophene ring. Such structural modifications often enhance the biological activity and specificity of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ethyl alcohol under acidic conditions to form ethyl nicotinate, followed by amidation to yield nicotinamide.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyridinylmethyl Intermediate: The pyridinylmethyl group is synthesized by reacting 2-bromopyridine with thiophene-3-carbaldehyde under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a suitable base.
Final Coupling: The final step involves coupling the pyridinylmethyl intermediate with the ethoxy-substituted nicotinamide under reductive amination conditions, typically using sodium triacetoxyborohydride as the reducing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro group (if present) or the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the pyridine or nitro groups.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its nicotinamide core is known for its role in cellular metabolism, and modifications can lead to compounds with enhanced bioactivity, such as enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of nicotinamide are explored for their therapeutic potential. This compound may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can inhibit enzymes involved in NAD+ metabolism, affecting cellular energy production and signaling pathways. The thiophene and pyridine rings may enhance binding affinity and specificity to target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, widely known for its role in cellular metabolism.
6-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide: A similar compound with a methoxy group instead of an ethoxy group, potentially exhibiting different pharmacokinetic properties.
Nicotinamide riboside: A derivative known for its role in boosting NAD+ levels and its potential anti-aging effects.
Uniqueness
6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide stands out due to its specific structural modifications, which may confer unique biological activities and improved pharmacological properties compared to its analogs. The ethoxy group can influence the compound’s solubility and metabolic stability, while the thiophene and pyridine rings enhance its binding interactions with target proteins.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
6-ethoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-6-5-14(11-20-16)18(22)21-10-13-4-3-8-19-17(13)15-7-9-24-12-15/h3-9,11-12H,2,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEODADFNZUNNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide](/img/structure/B2738036.png)
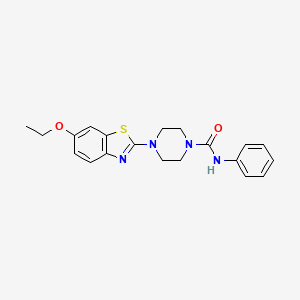
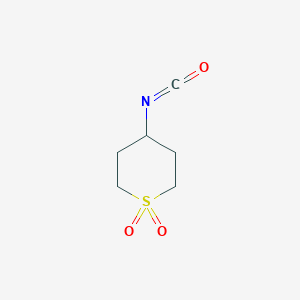

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

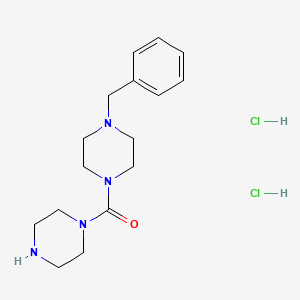
![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)
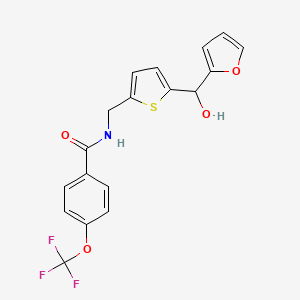
![N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2738049.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea](/img/structure/B2738051.png)

